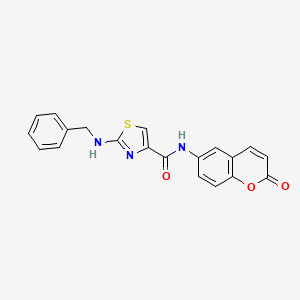![molecular formula C20H18N2O5 B12181050 N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine](/img/structure/B12181050.png)
N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup, Doebner-von Miller, and Combes reactions. These reactions involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Coupling with Glycine: The final step involves coupling the quinoline derivative with glycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
化学反応の分析
Types of Reactions
N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
科学的研究の応用
N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinic Acid: A neuroactive compound with a quinoline structure.
Uniqueness
N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine is unique due to the presence of the 3,4-dimethoxyphenyl group and the glycine moiety, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H18N2O5 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
2-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C20H18N2O5/c1-26-17-8-7-12(9-18(17)27-2)16-10-14(20(25)21-11-19(23)24)13-5-3-4-6-15(13)22-16/h3-10H,11H2,1-2H3,(H,21,25)(H,23,24) |
InChIキー |
KARCVZBMMVXBOR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B12180969.png)
![[4-(Methylsulfonyl)piperazin-1-yl][2-(propan-2-yl)quinolin-4-yl]methanone](/img/structure/B12180971.png)


![2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B12181005.png)
![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12181009.png)
![2-[ethyl({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)amino]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B12181011.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12181013.png)

![1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one](/img/structure/B12181022.png)
![4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B12181029.png)
![1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12181035.png)
![[(2,4-Dibromo-5-methylphenyl)sulfonyl]cyclohexylamine](/img/structure/B12181040.png)
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone](/img/structure/B12181044.png)
